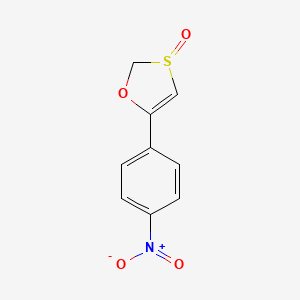
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide typically involves the nitration of 5-phenylisoxazole. The nitration process can be carried out using a mixture of sulfuric and nitric acids, which introduces a nitro group into the aromatic ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nitration and heterocyclic synthesis can be applied. Industrial production would likely involve large-scale nitration reactions with optimized conditions for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxathiole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Nitrophenyl)isoxazole: Similar structure but lacks the oxathiole ring.
5-Phenylisoxazole: Precursor to the nitrated compound.
Nitroimidazoles: Contain nitro groups and exhibit similar reactivity.
Uniqueness
5-(4-Nitrophenyl)-1,3-oxathiole 3-oxide is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical properties and reactivity compared to other nitroaromatic compounds.
Eigenschaften
CAS-Nummer |
38709-94-3 |
|---|---|
Molekularformel |
C9H7NO4S |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7NO4S/c11-10(12)8-3-1-7(2-4-8)9-5-15(13)6-14-9/h1-5H,6H2 |
InChI-Schlüssel |
MUBCNRSEASQCLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(=CS1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



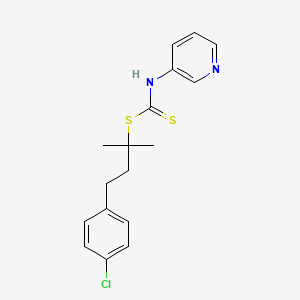
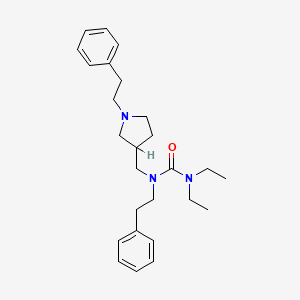




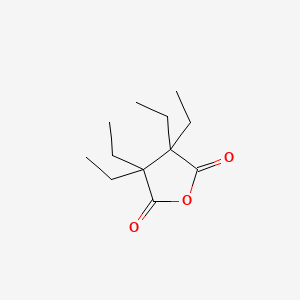


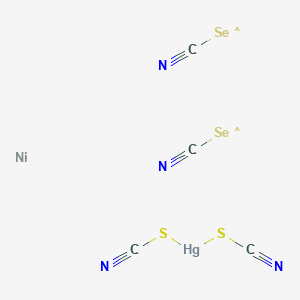

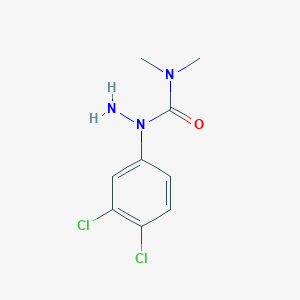
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
